tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
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Overview
Description
tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate: is a synthetic organic compound with the molecular formula C₁₃H₂₂F₂N₂O₂ It is characterized by a spirocyclic structure containing two nitrogen atoms and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a fluorinating agent and a tert-butyl esterifying agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for developing new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe or ligand in biochemical assays .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure and fluorine atoms allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 10,10-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- 7-Boc-10,10-difluoro-2,7-diaza-spiro[4.5]decan-1-one
Comparison: tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate is unique due to its specific arrangement of fluorine atoms and the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it different from other similar compounds. For example, the presence of fluorine atoms can enhance the compound’s stability and reactivity compared to non-fluorinated analogs .
Properties
IUPAC Name |
tert-butyl 6,6-difluoro-2,9-diazaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-5-12(9-17)8-16-6-4-13(12,14)15/h16H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRHRAXNIQHZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNCCC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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